molecular formula C10H13NO3 B8800335 Ethyl 6-methyl-3-pyridyloxyacetate CAS No. 24015-97-2

Ethyl 6-methyl-3-pyridyloxyacetate

Cat. No.: B8800335
CAS No.: 24015-97-2
M. Wt: 195.21 g/mol
InChI Key: SLQPGPDBDCSQMM-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-3-pyridyloxyacetate (CAS 24015-97-2) is a pyridine-based ester derivative characterized by a methyl substituent at the 6-position of the pyridine ring and an ethoxyacetate group at the 3-position. Pyridine derivatives are often exploited for their electron-deficient aromatic systems, enabling diverse reactivity in nucleophilic substitution or coupling reactions .

Properties

CAS No.

24015-97-2

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 2-(6-methylpyridin-3-yl)oxyacetate

InChI

InChI=1S/C10H13NO3/c1-3-13-10(12)7-14-9-5-4-8(2)11-6-9/h4-6H,3,7H2,1-2H3

InChI Key

SLQPGPDBDCSQMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CN=C(C=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pyridine and Pyrimidine Derivatives

Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)Pyrimidine-2-ylthio]Acetate (Compound 1)
  • Structure : Features a pyrimidine core substituted with a 6-methyl group, a thietanyloxy moiety at the 4-position, and a thioacetate ester at the 2-position.
  • Key Differences: Core Heterocycle: Pyrimidine (two nitrogen atoms) vs.
  • Synthesis : Synthesized via reaction of ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate with 2-chloromethylthiirane, highlighting the role of sulfur-based nucleophiles in pyrimidine functionalization .
Ethyl 2-(6-Chloropyridin-3-yl)-2-Oxoacetate
  • Structure : Pyridine ring substituted with a chlorine atom at the 6-position and an α-oxoacetate group at the 3-position.
  • Key Differences: Electron-Withdrawing Groups: The chlorine atom and α-keto group increase electrophilicity at the pyridine ring, favoring reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-couplings. Reactivity: The α-oxoacetate moiety may confer instability under basic conditions due to keto-enol tautomerism, unlike the more stable ethoxyacetate group in Ethyl 6-methyl-3-pyridyloxyacetate.
  • Applications : Likely used as a precursor for heterocyclic ligands or bioactive molecules targeting enzymes like kinases .

Indole and Allyl Ester Analogues

2-(6-Methyl-1H-Indol-3-yl)Acetic Acid (PK03902E-1)
  • Structure : Indole ring with a 6-methyl group and an acetic acid side chain at the 3-position.
  • Key Differences :
    • Core Structure : Indole (aromatic bicyclic system with nitrogen) vs. pyridine, offering distinct π-π stacking and hydrogen-bonding capabilities.
    • Functional Group : Carboxylic acid (ionizable at physiological pH) vs. ester (hydrolytically labile), impacting solubility and bioavailability.
  • Applications : Indole derivatives are prevalent in drug discovery (e.g., serotonin receptor modulators), whereas this compound may prioritize ester-mediated prodrug strategies .
Allyl (3-Methylbutoxy)Acetate
  • Structure : Branched alkoxy (3-methylbutoxy) group linked to an allyl ester.
  • Key Differences: Ester Group: Allyl esters are prone to radical polymerization or thiol-ene click chemistry, unlike the ethyl ester in this compound.
  • Applications : Likely used in materials science or fragrance industries due to its reactive allyl group .

Research Implications and Limitations

  • Structural Insights : The position and nature of substituents (e.g., electron-withdrawing groups, ester vs. acid) critically influence reactivity and application scope.
  • Data Gaps: Limited experimental data (e.g., solubility, stability) for this compound necessitate further characterization to validate theoretical comparisons.
  • Future Directions : Comparative pharmacokinetic studies or computational modeling (e.g., DFT calculations) could elucidate electronic effects and guide targeted synthesis.

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